

Application Note: Synthesis of 6-Bromo-5-hydroxypicolinic Acid

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Compound of Interest

Compound Name: 6-Bromo-5-hydroxypicolinic acid

CAS No.: 178876-92-1

Cat. No.: B063681

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Executive Summary & Retrosynthetic Analysis

The synthesis of **6-Bromo-5-hydroxypicolinic acid** presents a classic challenge in pyridine chemistry: controlling regioselectivity during electrophilic aromatic substitution. The target molecule possesses three functional groups on the pyridine ring:

- Carboxylic Acid (C2): Electron-withdrawing, deactivates the ring.
- Hydroxyl Group (C5): Strongly electron-donating, activates the ortho (C4, C6) and para (C2) positions.
- Bromine (C6): The target substituent.

The Regioselectivity Logic: In 5-hydroxypicolinic acid, the C2 position is blocked. The hydroxyl group at C5 directs incoming electrophiles to positions C4 and C6. Position C6 is alpha to the pyridine nitrogen, while C4 is gamma. Although the pyridine nitrogen generally deactivates the ring, the alpha-position (C6) is often favored in 3-hydroxypyridines due to the "alpha-effect" and the stabilization of the transition state, provided the electrophile is compatible. Furthermore,

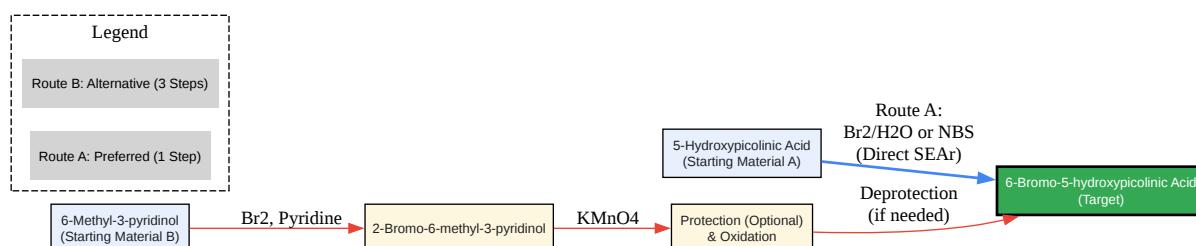
steric hindrance at C4 (flanked by C3-H and C5-OH) is slightly higher than at C6 (flanked by C5-OH and N-lone pair), making C6 the kinetic target for bromination.

Synthetic Strategy

We define two viable routes based on starting material availability and scale requirements:

- Route A (Direct Functionalization): Regioselective bromination of 5-hydroxypicolinic acid. This is the most direct, atom-economical route.
- Route B (De Novo Construction): Bromination of 6-methyl-3-pyridinol followed by oxidation. This route is preferred if 5-hydroxypicolinic acid is unavailable or if rigorous structural proof is required.

Pathway Visualization



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Figure 1: Strategic overview of synthetic pathways for **6-Bromo-5-hydroxypicolinic acid**.

Experimental Protocol: Route A (Direct Bromination)

This protocol utilizes aqueous bromination, a "green" chemistry approach that leverages the solubility differences between the starting material and the brominated product to drive isolation.

Materials & Reagents

Reagent	Role	Equivalents	Notes
5-Hydroxypicolinic acid	Substrate	1.0 eq	CAS: 15069-92-8
Bromine (Br ₂)	Electrophile	1.05 eq	Handle in fume hood
Water (Deionized)	Solvent	10-15 Vol	Solvent of choice
Sodium Bisulfite	Quench	Excess	10% Aqueous solution

Step-by-Step Methodology

1. Reaction Setup:

- Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer.
- Charge the flask with 5-Hydroxypicolinic acid (10.0 g, 71.9 mmol) and Water (150 mL).
- Stir the suspension vigorously. The starting material may not fully dissolve initially; this is normal.
- Cool the mixture to 0–5 °C using an ice/water bath.

2. Bromination:

- Prepare a solution of Bromine (12.0 g, 3.85 mL, 75.5 mmol, 1.05 eq) in 10 mL of water (or add neat if using a precision syringe).
- Add the bromine dropwise over 45 minutes, maintaining the internal temperature below 10 °C.
- Observation: The yellow/orange color of bromine should dissipate rapidly as it reacts. A precipitate typically begins to form as the less soluble brominated product is generated.^[1]
- After addition, allow the reaction to warm to Room Temperature (20–25 °C) and stir for 4 hours.

3. Reaction Monitoring (Self-Validating):

- TLC: Elute with DCM:MeOH:AcOH (90:9:1). The product ($R_f \sim 0.4$) will be less polar than the starting material due to the halogen.
- Visual: The reaction mixture typically transforms from a suspension to a thick slurry of the product.

4. Workup & Isolation:

- Quench any unreacted bromine by adding 10% NaHSO₃ solution (approx. 5-10 mL) until the supernatant is colorless.
- Stir for 15 minutes.
- Filter the solids using a Buchner funnel.
- Wash the filter cake with ice-cold water (2 x 20 mL) to remove residual inorganic acids (HBr).
- Wash with cold acetone (1 x 10 mL) to remove trace organic impurities (optional, but improves purity).

5. Drying:

- Dry the solid in a vacuum oven at 50 °C for 12 hours.

Expected Yield: 85–92% Appearance: Off-white to pale yellow powder. Purity: >97% (HPLC).

Experimental Protocol: Route B (Oxidation of 6-Methyl Precursor)

Use this route if 5-hydroxypicolinic acid is unavailable. It starts from the inexpensive 6-methyl-3-pyridinol.

Phase 1: Bromination

Reaction: 6-Methyl-3-pyridinol + Br₂ → 2-Bromo-6-methyl-3-pyridinol (Note: Numbering changes. In 3-pyridinol, the 2-position is ortho to OH and alpha to N. This corresponds to the 6-

position in the final picolinic acid).

- Dissolve 6-methyl-3-pyridinol (8.8 g) in Pyridine (125 mL) or Acetic Acid (100 mL).
- Add Bromine (1.1 eq) dropwise at 0 °C.
- Warm to 40 °C for 1 hour.
- Evaporate solvent.[1][2] Suspend residue in water.[3] Filter the solid.[4]
- Product: 2-Bromo-6-methyl-3-pyridinol (Brown solid).

Phase 2: Oxidation to Carboxylic Acid

Direct oxidation of the methyl group requires protection of the phenol to prevent ring degradation, although careful KMnO₄ oxidation can work on the free phenol.

Protocol (Permanganate Oxidation):

- Suspend 2-Bromo-6-methyl-3-pyridinol (5.0 g) in Water (100 mL).
- Add KOH (2.0 eq) to solubilize as the phenolate.
- Heat to 70 °C.
- Add KMnO₄ (3.0 eq) portion-wise over 2 hours.
- Reflux for 3 hours.
- Filter hot through Celite to remove MnO₂.
- Acidify the filtrate with HCl to pH 2.
- Cool to 0 °C. The product, **6-Bromo-5-hydroxypicolinic acid**, precipitates.
- Filter and recrystallize from Ethanol/Water if necessary.

Analytical Data & Validation

Parameter	Specification	Notes
Appearance	Off-white solid	Darkens upon prolonged light exposure
Melting Point	192–195 °C (dec)	Decomposes near MP
¹ H NMR (DMSO-d ₆)	δ 10.5 (br s, 1H, OH), 7.85 (d, 1H, H4), 7.42 (d, 1H, H3)	Coupling constant J ≈ 8.5 Hz (Ortho)
MS (ESI-)	[M-H] ⁻ = 216/218	Characteristic 1:1 Br isotope pattern

Structural Confirmation Logic:

- The coupling constant of ~8.5 Hz indicates two adjacent protons on the pyridine ring (H3 and H4).
- If the bromine were at position 4, the protons would be at C3 and C6 (para), showing a very small coupling constant (<2 Hz).
- Therefore, the ortho-coupling confirms the 6-bromo regiochemistry.

Safety & Handling

- Bromine: Highly corrosive and toxic lachrymator. Use only in a well-ventilated fume hood. Wear butyl rubber gloves.
- Pyridine (Route B): Toxic and noxious. Avoid inhalation.
- Waste Disposal: Quench all aqueous streams with sodium bisulfite before disposal to neutralize active bromine. Segregate halogenated organic waste.

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